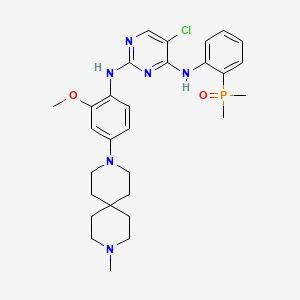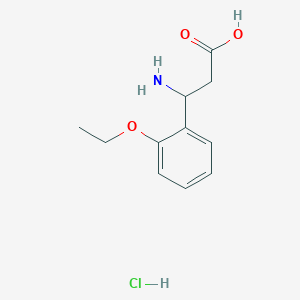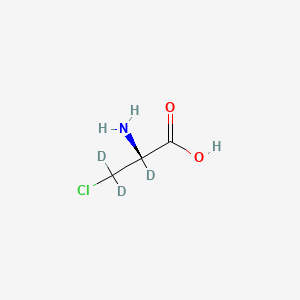
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is a deuterated analog of 2-amino-3-chloropropanoic acid. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid typically involves the incorporation of deuterium atoms into the parent compound, 2-amino-3-chloropropanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient incorporation of deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 2-amino-3-hydroxypropanoic acid if hydroxide is the nucleophile.
Oxidation: Oxidized derivatives of the amino group.
Reduction: Reduced forms of the amino group or other functional groups present.
Applications De Recherche Scientifique
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid involves its interaction with biological molecules and pathways. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This can lead to altered pharmacokinetics and dynamics of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-chloropropanoic acid: The non-deuterated analog.
2-amino-3-hydroxypropanoic acid: A hydroxylated analog.
2-amino-3-bromopropanoic acid: A brominated analog.
Uniqueness
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Propriétés
Formule moléculaire |
C3H6ClNO2 |
|---|---|
Poids moléculaire |
126.56 g/mol |
Nom IUPAC |
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1D2,2D |
Clé InChI |
ASBJGPTTYPEMLP-RBXBQAPRSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])Cl)N |
SMILES canonique |
C(C(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
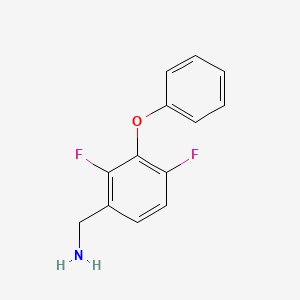

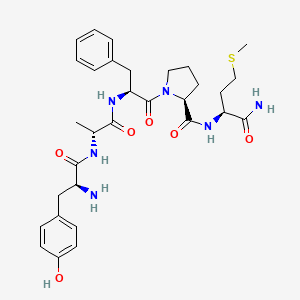


![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)

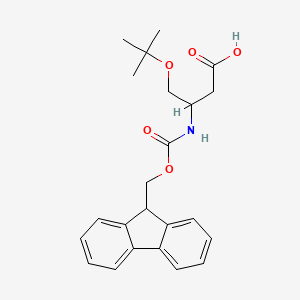

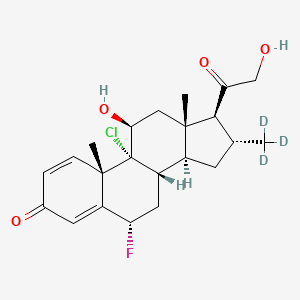
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
